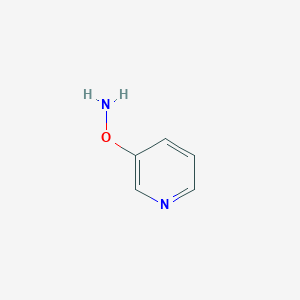

O-(pyridin-3-yl)hydroxylamine

Description

O-(Pyridin-3-yl)hydroxylamine is a hydroxylamine derivative featuring a hydroxylamine (-NH2OH) group attached to the 3-position of a pyridine ring. This structural motif confers unique electronic and steric properties, making the compound valuable in organic synthesis, medicinal chemistry, and materials science. The pyridine ring’s electron-withdrawing nature and the hydroxylamine’s nucleophilicity enable diverse reactivity, including participation in cycloadditions, nucleophilic substitutions, and metal-catalyzed cross-couplings .

Properties

Molecular Formula |

C5H6N2O |

|---|---|

Molecular Weight |

110.11 g/mol |

IUPAC Name |

O-pyridin-3-ylhydroxylamine |

InChI |

InChI=1S/C5H6N2O/c6-8-5-2-1-3-7-4-5/h1-4H,6H2 |

InChI Key |

GBEIYTQZOLNQTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(pyridin-3-yl)hydroxylamine typically involves the reaction of pyridine-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: O-(pyridin-3-yl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.

Reduction: It can be reduced to form pyridine-3-methanol.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Pyridine-3-carboxylic acid.

Reduction: Pyridine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

O-(pyridin-3-yl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It has been studied for its potential as an enzyme inhibitor and as a ligand in coordination chemistry.

Medicine: Research is ongoing into its potential use as a drug candidate for various diseases due to its ability to interact with biological targets.

Industry: It is used in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of O-(pyridin-3-yl)hydroxylamine involves its ability to act as a nucleophile. It can form covalent bonds with electrophilic centers in biological molecules, thereby inhibiting enzyme activity. The compound can also participate in redox reactions, altering the oxidation state of its targets .

Comparison with Similar Compounds

Positional Isomerism in Pyridylhydroxylamines

O-(Pyridin-2-yl)hydroxylamine vs. O-(Pyridin-3-yl)hydroxylamine :

Substituent position significantly impacts synthesis efficiency and reactivity. For example, Pd-catalyzed cross-coupling at the 3-position (this compound) yields 36% product, compared to 63% at the 2-position due to steric and electronic differences . The 3-position’s geometry may hinder catalyst accessibility, reducing yield.- O-(5-Fluoro-3-pyridyl)hydroxylamine: Fluorination at the 5-position enhances electrophilicity, improving reactivity in nucleophilic aromatic substitutions. This contrasts with non-fluorinated analogs, where reduced electron withdrawal limits such transformations .

Substituent Effects

- O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine :

The pyrazole substituent introduces additional hydrogen-bonding sites, enhancing interactions with biological targets like nitric oxide synthase. This is absent in simpler analogs like N-(6-methylpyridin-3-yl)hydroxylamine .

Challenges

- Steric Hindrance : Bulky substituents (e.g., pyrazole in ) complicate coupling reactions, requiring optimized catalysts or temperatures.

- Protection-Deprotection Strategies : PMB (para-methoxybenzyl) protection is often used for hydroxylamine derivatives but requires acidic deprotection (e.g., TFA/Et3SiH), which may degrade sensitive functional groups .

Antibacterial Activity

- However, pyridyl and isoxazole derivatives (e.g., compound 5 in ) exhibited potent antibacterial effects, highlighting the importance of auxiliary functional groups.

Enzyme Modulation

- IDO (Indoleamine 2,3-Dioxygenase) Inhibition: O-(4-Chloro-3-fluorobenzyl)hydroxylamine demonstrated high IDO inhibition compared to mono-halogenated analogs (e.g., O-(4-fluorobenzyl)hydroxylamine), emphasizing synergistic effects of dual halogenation .

Comparative Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.